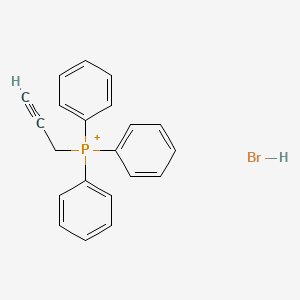
Propargyl triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl triphenylphosphonium bromide is an organophosphorus compound that features a propargyl group attached to a triphenylphosphonium moiety, with bromide as the counterion. This compound is of interest due to its unique chemical properties and its utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with propargyl bromide. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction proceeds as follows:
Ph3P+HC≡CCH2Br→Ph3P+CH2C≡CHBr−
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Microwave irradiation has also been explored as a method to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Propargyl triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Isomerization: The compound can isomerize to form allenyl derivatives under certain conditions.
Addition Reactions: Secondary amines can add to the intermediate allene isomer, leading to the migration of the double bond to the phosphorus atom.
Common Reagents and Conditions
Triethylamine: Used in reactions involving nucleophilic attack on the phosphorus atom.
Secondary Amines: React with the intermediate allene isomer.
Triphenylphosphine: Forms bis-salts with the compound.
Major Products Formed
Bis-salts: Formed with triphenylphosphine.
Allene Derivatives: Formed through isomerization reactions.
Scientific Research Applications
Propargyl triphenylphosphonium bromide has several applications in scientific research:
Synthetic Intermediates: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of propargyl triphenylphosphonium bromide involves its ability to act as an alkylating agent. The propargyl group can undergo nucleophilic substitution reactions, forming new bonds with nucleophiles. The triphenylphosphonium moiety stabilizes the intermediate species formed during these reactions .
Comparison with Similar Compounds
Similar Compounds
(3-Bromopropyl)triphenylphosphonium bromide: Similar structure but with a propyl group instead of a propargyl group.
Propyltriphenylphosphonium bromide: Contains a propyl group instead of a propargyl group.
Uniqueness
Propargyl triphenylphosphonium bromide is unique due to the presence of the propargyl group, which imparts distinct reactivity and allows for the formation of allenyl derivatives. This makes it a valuable compound in synthetic chemistry for creating complex molecular structures .
Properties
Molecular Formula |
C21H19BrP+ |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
triphenyl(prop-2-ynyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C21H18P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h1,3-17H,18H2;1H/q+1; |
InChI Key |
AFZDAWIXETXKRE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















